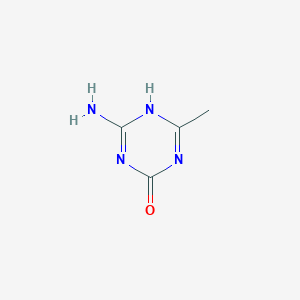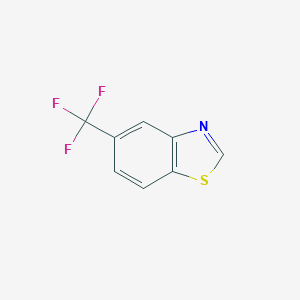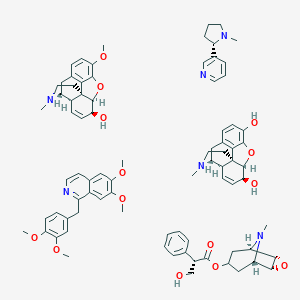
Omnopon-scopolamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Omnopon-scopolamine, also known as hyoscine hydrobromide, is a chemical compound that is used in scientific research for its unique properties. It is a synthetic derivative of scopolamine, a natural alkaloid found in plants such as Datura and Duboisia. Omnopon-scopolamine is a potent anticholinergic agent that has been used for decades in the field of pharmacology and neuroscience.
作用機序
Omnopon-scopolamine exerts its effects by blocking the action of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. It binds to muscarinic acetylcholine receptors in the brain and peripheral tissues, inhibiting their activation by acetylcholine. This results in a decrease in cholinergic neurotransmission, which can lead to cognitive impairment, memory deficits, and other physiological effects.
生化学的および生理学的効果
Omnopon-scopolamine has various biochemical and physiological effects, including the inhibition of cholinergic neurotransmission, the induction of cognitive impairment and memory deficits, and the modulation of other neurotransmitters such as dopamine and serotonin. It can also affect various physiological processes, including heart rate, blood pressure, and gastrointestinal motility.
実験室実験の利点と制限
Omnopon-scopolamine has several advantages for lab experiments, including its potency, selectivity, and reproducibility. It is a well-established and widely used tool for inducing cognitive impairment and memory deficits in animal models. However, it also has some limitations, including its potential toxicity, variability in response, and potential confounding effects on other physiological processes.
将来の方向性
There are several future directions for the use of Omnopon-scopolamine in scientific research. One area of interest is the study of the underlying mechanisms of cognitive disorders such as Alzheimer's disease, which may involve the dysregulation of cholinergic neurotransmission. Another area of interest is the development of novel drugs that target the cholinergic system for the treatment of cognitive disorders. Additionally, there is a need for further investigation into the potential toxicity and safety of Omnopon-scopolamine, particularly in human subjects.
合成法
Omnopon-scopolamine is synthesized from scopolamine, which is extracted from plants such as Datura and Duboisia. The synthesis process involves the reaction of scopolamine with hydrobromic acid, which results in the formation of Omnopon-scopolamine hydrobromide. The purity and yield of the final product depend on the quality of the starting material and the synthesis conditions.
科学的研究の応用
Omnopon-scopolamine has been used in scientific research for various purposes, including the study of the nervous system, behavior, and cognition. It is commonly used to induce cognitive impairment and memory deficits in animal models, which can be used to study the underlying mechanisms of cognitive disorders such as Alzheimer's disease. It is also used to study the effects of anticholinergic drugs on the central nervous system and to investigate the role of acetylcholine in learning and memory.
特性
CAS番号 |
127060-78-0 |
|---|---|
製品名 |
Omnopon-scopolamine |
分子式 |
C82H96N6O14 |
分子量 |
1389.7 g/mol |
IUPAC名 |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1 |
InChIキー |
SOTKRCMQWVSLJZ-MFFVITEXSA-N |
異性体SMILES |
CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
正規SMILES |
CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC |
同義語 |
Omnopon-Scopolamine papaveretum-hyoscine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B144042.png)
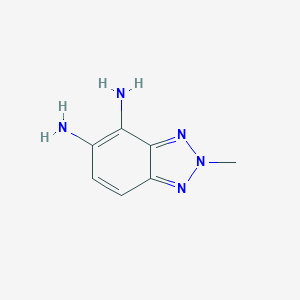
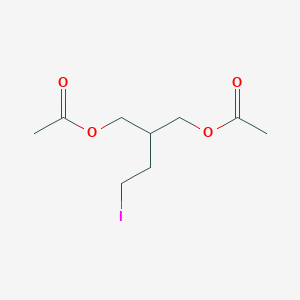
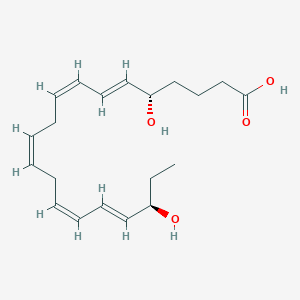
![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B144050.png)
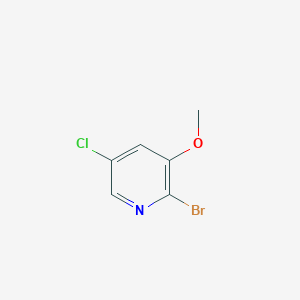
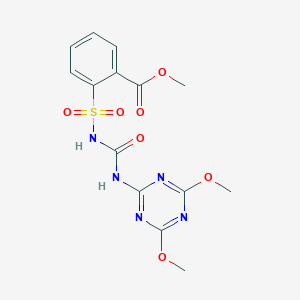
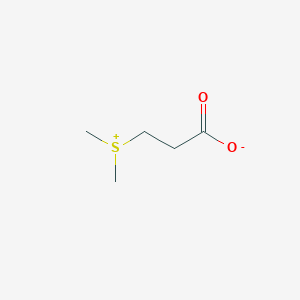
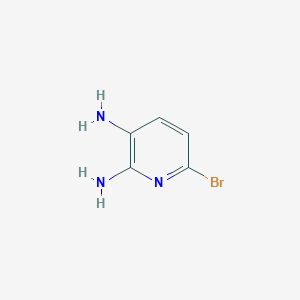
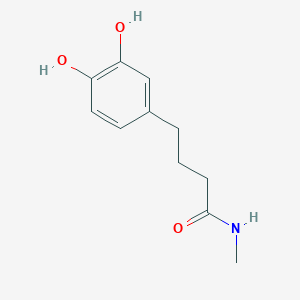
![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)
